
3-(11-Bromoundecyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(11-Bromoundecyl)thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. The compound this compound features a thiophene ring substituted at the third position with an 11-bromoundecyl chain. This structure imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(11-Bromoundecyl)thiophene typically involves the following steps:
Bromination of Undecene: The starting material, undecene, undergoes bromination to form 11-bromoundecane. This reaction is usually carried out using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
Thiophene Formation: The 11-bromoundecane is then reacted with thiophene in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent recycling, and purification steps such as distillation and recrystallization to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(11-Bromoundecyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 11-bromoundecyl chain can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to form the corresponding thiol or alkane derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, THF), bases (e.g., NaH, KOtBu)
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., dichloromethane, acetonitrile)
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF)
Major Products
Substitution: 3-(11-Aminoundecyl)thiophene, 3-(11-Thiolundecyl)thiophene
Oxidation: this compound sulfoxide, this compound sulfone
Reduction: 3-(11-Alkylundecyl)thiophene
Wissenschaftliche Forschungsanwendungen
3-(11-Bromoundecyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and polymers. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(11-Chloroundecyl)thiophene: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
3-(11-Iodoundecyl)thiophene:
3-(11-Hydroxyundecyl)thiophene: Features a hydroxyl group, making it more hydrophilic and potentially altering its biological activity and solubility.
Uniqueness
3-(11-Bromoundecyl)thiophene is unique due to the presence of the bromine atom, which provides specific reactivity in substitution reactions. This allows for the introduction of various functional groups, making it a versatile intermediate in organic synthesis. Additionally, the long alkyl chain imparts hydrophobic properties, which can influence its interaction with biological membranes and materials.
Eigenschaften
CAS-Nummer |
252963-67-0 |
|---|---|
Molekularformel |
C15H25BrS |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
3-(11-bromoundecyl)thiophene |
InChI |
InChI=1S/C15H25BrS/c16-12-9-7-5-3-1-2-4-6-8-10-15-11-13-17-14-15/h11,13-14H,1-10,12H2 |
InChI-Schlüssel |
WSGDUDTUOKAEKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1CCCCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene](/img/structure/B14255368.png)
![{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene](/img/structure/B14255369.png)
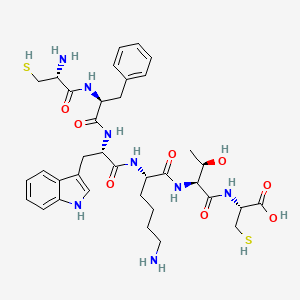
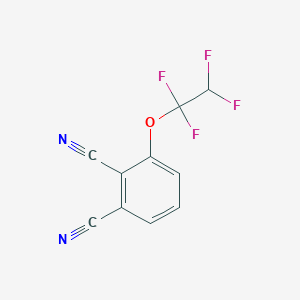
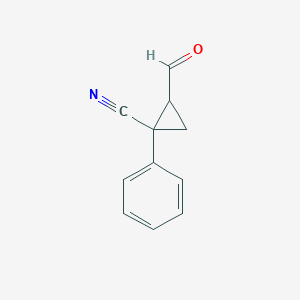
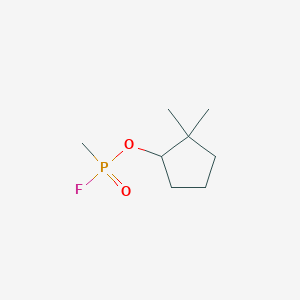
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14255403.png)
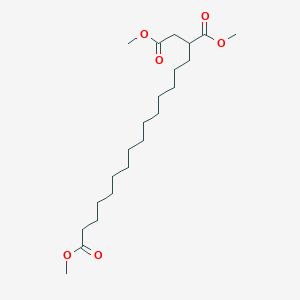
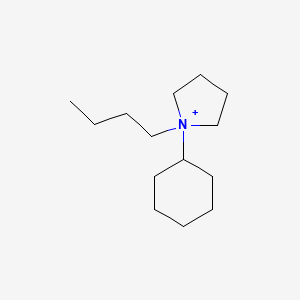



![1-[2-(Trifluoromethyl)phenyl]-1,2-dihydro-5H-tetrazol-5-one](/img/structure/B14255440.png)
